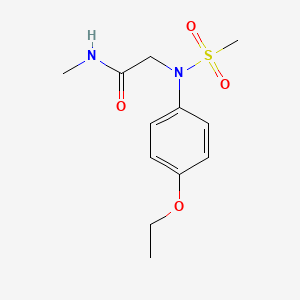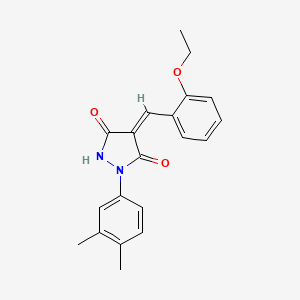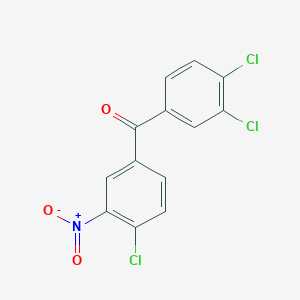![molecular formula C14H13BrO2 B5872811 {3-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5872811.png)
{3-[(4-bromobenzyl)oxy]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(4-bromobenzyl)oxy]phenyl}methanol is a chemical compound that has gained significance in recent years due to its potential applications in scientific research. This compound is a benzyl ether derivative of phenylmethanol, and its unique chemical structure makes it useful in various fields of study.
Applications De Recherche Scientifique
{3-[(4-bromobenzyl)oxy]phenyl}methanol has various scientific research applications. One of its primary applications is in the field of medicinal chemistry. Researchers have found that this compound has potential as a drug candidate due to its ability to inhibit certain enzymes and receptors in the body. It has been studied for its potential use in treating cancer, inflammation, and other diseases.
Another application of {3-[(4-bromobenzyl)oxy]phenyl}methanol is in the field of organic synthesis. This compound can be used as a building block for the synthesis of other complex molecules. Its unique chemical structure makes it useful in the development of new drugs, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of {3-[(4-bromobenzyl)oxy]phenyl}methanol is not fully understood. However, researchers have found that this compound can inhibit certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been shown to inhibit the activity of the receptor tyrosine kinase (RTK), which is involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
{3-[(4-bromobenzyl)oxy]phenyl}methanol has various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of COX-2 and RTK. In animal studies, it has been shown to have anti-inflammatory and anti-cancer effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of {3-[(4-bromobenzyl)oxy]phenyl}methanol is its unique chemical structure, which makes it useful in the development of new drugs and materials. Another advantage is its potential as a drug candidate for the treatment of cancer and inflammation.
One limitation of {3-[(4-bromobenzyl)oxy]phenyl}methanol is its limited solubility in water, which can make it difficult to work with in lab experiments. Another limitation is the lack of understanding of its mechanism of action and biochemical and physiological effects.
Orientations Futures
There are several future directions for the study of {3-[(4-bromobenzyl)oxy]phenyl}methanol. One direction is the development of new drugs and materials using this compound as a building block. Another direction is the study of its mechanism of action and biochemical and physiological effects, which could lead to the development of new therapies for cancer and inflammation.
Conclusion
In conclusion, {3-[(4-bromobenzyl)oxy]phenyl}methanol is a chemical compound with potential applications in various fields of study. Its unique chemical structure makes it useful in the development of new drugs and materials, and its potential as a drug candidate for the treatment of cancer and inflammation is promising. Further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Méthodes De Synthèse
{3-[(4-bromobenzyl)oxy]phenyl}methanol can be synthesized using various methods. One of the most common methods is the reaction of 3-hydroxyphenylmethanol with 4-bromobenzyl bromide in the presence of a base catalyst such as potassium carbonate. This reaction results in the formation of {3-[(4-bromobenzyl)oxy]phenyl}methanol as a white solid.
Propriétés
IUPAC Name |
[3-[(4-bromophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-6-4-11(5-7-13)10-17-14-3-1-2-12(8-14)9-16/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOZMIINRXBPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5872729.png)
![1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5872732.png)

![methyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5872742.png)


![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5872757.png)
![({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5872768.png)
![1-[(3-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5872784.png)

![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine](/img/structure/B5872799.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5872819.png)
![N-(2-ethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5872835.png)